2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a phenyl group and a phenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Phenyl Group: The tetrazole ring can be attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Phenol Moiety: The phenol group can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl group is added to an aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The tetrazole ring could mimic the structure of certain biological molecules, allowing it to act as an inhibitor or activator of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the tetrazole ring but shares the phenol structure.
5-Phenyl-1H-tetrazole: Contains the tetrazole ring but lacks the phenol structure.
4-(5-Phenyl-1H-tetrazol-2-yl)-phenol: Similar structure but with different substituents on the aromatic ring.
Uniqueness
2,6-Dimethyl-4-(5-phenyl-tetrazol-2-ylmethyl)-phenol is unique due to the combination of the phenol group, the tetrazole ring, and the specific substitution pattern on the aromatic ring. This unique structure could confer specific chemical reactivity and biological activity that is not observed in other similar compounds.
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(5-phenyltetrazol-2-yl)methyl]phenol |
InChI |
InChI=1S/C16H16N4O/c1-11-8-13(9-12(2)15(11)21)10-20-18-16(17-19-20)14-6-4-3-5-7-14/h3-9,21H,10H2,1-2H3 |
InChI Key |
FJAYQYVRIDIFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.